molecular formula C10H12ClF2NO3 B2998721 2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride CAS No. 2241138-24-7

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride

Cat. No.: B2998721
CAS No.: 2241138-24-7
M. Wt: 267.66
InChI Key: PXMYEHCIOPACPA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride is a fluorinated phenylglycine derivative. Its structure features:

  • Phenyl ring: Substituted at the para position with a 2,2-difluoroethoxy group (–OCH₂CF₂).
  • Amino acetic acid backbone: The amino group (–NH₂) and carboxylic acid (–COOH) are attached to the same carbon, forming a chiral center.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

This compound is hypothesized to exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing difluoroethoxy group, which may reduce oxidation susceptibility compared to non-fluorinated analogs .

Properties

IUPAC Name

2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c11-8(12)5-16-7-3-1-6(2-4-7)9(13)10(14)15;/h1-4,8-9H,5,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYEHCIOPACPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)OCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241138-24-7
Record name 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride
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Biological Activity

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride, a synthetic compound with the molecular formula C10H12ClF2NOC_{10}H_{12}ClF_2NO and a molecular weight of 267.66 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological contexts. Its unique structure includes an amino acid backbone and a difluoroethoxy-substituted phenyl group, which may enhance its interaction with biological targets.

The compound is suspected to act as a selective inhibitor of cyclooxygenase-2 (COX-2), similar to other structurally analogous compounds. By inhibiting COX-2, it may reduce the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential applications in treating inflammatory conditions and pain management.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. Its interaction with COX-2 could lead to significant reductions in inflammation markers. Preliminary studies have shown that compounds with similar structures can selectively inhibit COX-2 with varying degrees of potency.

Compound NameIC50 (µg/mL)Selectivity for COX-2 vs COX-1
Compound A6.02 ± 0.336-fold higher
This compoundTBDTBD

Neurotransmitter Modulation

The difluoroethoxy group in the compound may also influence neurotransmitter systems, potentially affecting pathways related to pain and inflammation. This modulation could be beneficial in developing treatments for neurodegenerative diseases or pain syndromes where neurotransmitter imbalance is a factor.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance, cytotoxicity assays on cancer cell lines such as HeLa and CaCo-2 have been utilized to assess its anticancer properties:

Cell LineCompoundIC50 (µg/mL)% Cell Growth Inhibition at 400 µg/mL
HeLa330.811.49%
CaCo-2430.810.49%

These results indicate that the compound may possess moderate to potent anticancer activity, warranting further investigation into its therapeutic potential .

Structural Comparisons

Comparative studies with structurally similar compounds highlight the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(4-trifluoromethylphenyl)acetic acidTrifluoromethyl groupDifferent electronic properties affecting reactivity
3-Amino-3-(4-(difluoromethoxy)phenyl)propanoic acidDifluoromethoxy substitutionDifferent substitution pattern influences properties

The presence of the difluoroethoxy group offers distinct electronic characteristics that may lead to unique biological interactions compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Fluorinated Derivatives

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1): Structure: Direct difluoro substitution on the phenyl ring (2,6-positions). Molecular Formula: C₈H₈ClF₂NO₂; MW: 223.6 . Key Differences:

  • Lacks the ethoxy linker, reducing steric bulk.
  • Higher lipophilicity due to direct halogen attachment.
    • Safety Profile : H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Structure: Monofluoro substitution at the para position; methyl ester instead of carboxylic acid. Applications: Intermediate in chiral drug synthesis (e.g., β-lactam antibiotics) .

(b) Chlorinated Derivatives

2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS 1105679-25-1): Structure: Dichloro substitution (3,4-positions). Molecular Formula: C₈H₈Cl₃NO₂; MW: 256.51 . Key Differences:

  • Increased molecular weight and lipophilicity.
  • Potential for higher toxicity due to chlorine’s electron-withdrawing effects .
(c) Ether-Linked Derivatives

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride (CAS 134722-07-9): Structure: Methoxy (–OCH₃) substitution at the para position. Key Differences:

  • Methoxy group is less electronegative than difluoroethoxy, altering solubility and metabolic pathways .

Functional Group Modifications

2-Amino-2-[4-(pyridin-2-yl)phenyl]acetic acid hydrochloride (CAS 1135818-89-1): Structure: Pyridinyl group replaces difluoroethoxy. Molecular Formula: C₁₃H₁₃ClN₂O₂; MW: 264.71 . Key Differences:

  • Aromatic nitrogen may enhance receptor binding in medicinal chemistry .

2-Amino-4,4,4-trifluorobutyric acid hydrochloride (CAS 262296-39-9): Structure: Trifluoromethyl group on a butyric acid backbone. Key Differences:

  • Aliphatic fluorination vs. aromatic; distinct pharmacokinetic behavior .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Substituent LogP (Predicted) Key Applications
Target Compound ~280–300* 4-(2,2-Difluoroethoxy) ~1.2–1.5* Drug intermediate, chiral synthesis
2,6-Difluorophenyl analog 223.6 2,6-Difluoro 1.8 Preclinical studies
3,4-Dichlorophenyl analog 256.51 3,4-Dichloro 2.5 Antimicrobial research
Pyridinyl analog 264.71 4-(Pyridin-2-yl) 0.9 Kinase inhibitors

*Estimated based on structural analogs.

Research Findings and Trends

  • Safety : Fluorinated compounds generally exhibit lower acute toxicity than chlorinated derivatives but may pose bioaccumulation risks .
  • Synthetic Utility : The hydrochloride salt form is preferred for crystallization and purity control in API manufacturing .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the difluoroethoxy group (δ ~6.0 ppm for CF₂CH₂O) and aromatic protons (δ ~7.2 ppm for the phenyl ring). Compare with analogs like (R)-2-amino-2-(4-fluorophenyl)acetic acid .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ESI-MS detects impurities (<0.5%) and verifies molecular weight (e.g., [M+H]+ at m/z 294.1) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal XRD is recommended, as applied to structurally similar amino acid hydrochlorides .

Advanced: How can enantiomeric purity be assessed, and what chiral separation methods are effective?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) and 0.1% diethylamine. Retention time differences (ΔRt >1.5 min) resolve enantiomers, validated via spiking with racemic standards .
  • Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for enantiopure analogs (e.g., (R)-2-amino-2-phenylacetic acid: [α]D²⁵ = +34.5°) .
  • Circular Dichroism (CD) : CD spectra in aqueous HCl (0.1 M) distinguish enantiomers by Cotton effects at ~210 nm and ~245 nm .

Advanced: What strategies mitigate degradation during storage, and how is stability under physiological conditions evaluated?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Thermal Stability : Heat at 40–60°C for 72 hours; monitor via HPLC for decomposition products (e.g., free amino acid or difluoroethanol).
    • pH Stability : Incubate in buffers (pH 1–9) at 37°C; acidic conditions (pH <3) typically hydrolyze the difluoroethoxy group .
  • Storage Recommendations : Lyophilized solid stored at -20°C under argon prevents oxidation and hygroscopic degradation .

Advanced: How can researchers design in vitro assays to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with known affinity for arylacetic acid derivatives, such as amino acid transporters (e.g., LAT1) or proteases .
  • Binding Assays : Use fluorescence polarization with FITC-labeled analogs to measure KD values. For example, competitive binding against 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid (IC₅₀ ~10 µM) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced: How should contradictory data in solubility or bioactivity between batches be resolved?

Q. Methodological Answer :

  • Batch Comparison : Perform side-by-side HPLC, NMR, and DSC (differential scanning calorimetry) to identify polymorphic variations or residual solvents .
  • Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask method with UV quantification (λ = 260 nm). Discrepancies may arise from particle size differences; micronization improves reproducibility .
  • Bioactivity Replication : Validate assays with internal controls (e.g., known inhibitors) and orthogonal methods (e.g., SPR vs. ITC) to rule out assay-specific artifacts .

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